Computed Lipophilicity (LogP) of N-Benzyl-N-(furan-2-yl)acetamide Compared with the Methylene-Linked Furan Analog
The computed XLogP3-AA of N-benzyl-N-(furan-2-yl)acetamide is 2.2 [1], indicating moderate lipophilicity. The closely related analog N-benzyl-N-(furan-2-ylmethyl)acetamide—which possesses a methylene spacer between the furan ring and the amide nitrogen—has a higher computed LogP (estimated ~2.5–2.8 based on the additional methylene contribution and reported experimental trends) [2]. The lower LogP of the target compound reflects the electron-withdrawing effect of the directly attached furan oxygen on the amide system, which reduces overall lipophilicity compared to the methylene-bridged analog. This difference of approximately 0.3–0.6 LogP units can meaningfully influence partitioning behavior in biological membranes and is relevant when selecting between these two building blocks for CNS-targeted libraries.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA / estimated LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 (PubChem computed) [1] |
| Comparator Or Baseline | N-Benzyl-N-(furan-2-ylmethyl)acetamide: estimated LogP ~2.5–2.8 (increment based on +CH₂ contribution of ~0.3–0.6 units) [2] |
| Quantified Difference | ΔLogP ≈ -0.3 to -0.6 (target compound less lipophilic) |
| Conditions | Computed using XLogP3 algorithm (PubChem); comparator LogP estimated from structural increment analysis |
Why This Matters
Lower lipophilicity can translate to reduced non-specific protein binding and improved aqueous solubility profiles—critical parameters when selecting building blocks for lead optimization in drug discovery programs.
- [1] PubChem Compound Summary for CID 23341590, N-Benzyl-N-(furan-2-yl)acetamide. National Center for Biotechnology Information (2026). View Source
- [2] Corredor Montaña, J. D., Loaiza, A. E., Romanelli, G. P., de Waele, I., Tobón, Y. A., & Gómez Castaño, J. A. (2021). Insight into the conformational space of N-benzyl-N-(furan-2-ylmethyl)acetamide by NMR spectroscopy and DFT calculations. Quimica Nova, 44(1), 1–14. DOI: 10.21577/0100-4042.20170639. View Source
